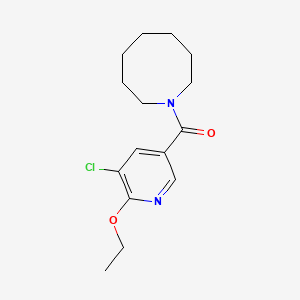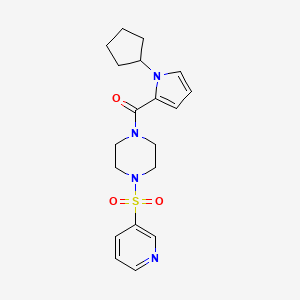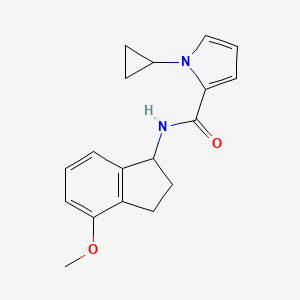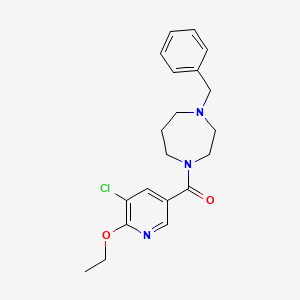
Azocan-1-yl-(5-chloro-6-ethoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-1-yl-(5-chloro-6-ethoxypyridin-3-yl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an azocane ring attached to a pyridine moiety, which is further substituted with a chloro and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azocan-1-yl-(5-chloro-6-ethoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Azocan-1-yl-(5-chloro-6-ethoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Azocan-1-yl-(5-chloro-6-ethoxypyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Azocan-1-yl-(5-chloro-6-ethoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The chloro and ethoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Azocan-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone
- Azocan-1-yl-(3-chloro-4-hydroxyphenyl)methanone
- Azocan-1-yl-(5-ethylthiophen-3-yl)methanone
Comparison: Azocan-1-yl-(5-chloro-6-ethoxypyridin-3-yl)methanone is unique due to the presence of both chloro and ethoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
azocan-1-yl-(5-chloro-6-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-20-14-13(16)10-12(11-17-14)15(19)18-8-6-4-3-5-7-9-18/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFISXRUMQSXRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(=O)N2CCCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6921896.png)
![2-[1-[3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-3-yl]acetamide](/img/structure/B6921898.png)



![(1-Cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone](/img/structure/B6921930.png)
![1-cyclopropyl-N-[1-(furan-2-yl)-2-methoxyethyl]pyrrole-2-carboxamide](/img/structure/B6921939.png)
![4-[2-[3-(Morpholin-4-ylmethyl)piperidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B6921944.png)
![2-(4-methoxy-1H-indol-3-yl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B6921950.png)
![1-cyclopropyl-N-[2-(2,2-difluoroethoxy)pyridin-3-yl]pyrrole-2-carboxamide](/img/structure/B6921957.png)
![1-cyclopentyl-N-[1-(furan-2-yl)-2-methoxyethyl]pyrrole-2-carboxamide](/img/structure/B6921970.png)

![1-cyclopentyl-N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]pyrrole-2-carboxamide](/img/structure/B6921983.png)
![3-(methoxymethyl)-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide](/img/structure/B6921984.png)
